Glycerol Phenylbutyrate

Description

Properties

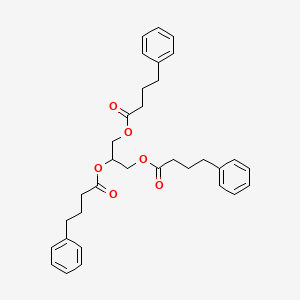

IUPAC Name |

2,3-bis(4-phenylbutanoyloxy)propyl 4-phenylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H38O6/c34-31(22-10-19-27-13-4-1-5-14-27)37-25-30(39-33(36)24-12-21-29-17-8-3-9-18-29)26-38-32(35)23-11-20-28-15-6-2-7-16-28/h1-9,13-18,30H,10-12,19-26H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSDBFLMJVAGKOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCC(=O)OCC(COC(=O)CCCC2=CC=CC=C2)OC(=O)CCCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H38O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40210005 | |

| Record name | Glycerol phenylbutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40210005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

530.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Insoluble | |

| Record name | Glycerol phenylbutyrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08909 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

611168-24-2 | |

| Record name | Glycerol phenylbutyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=611168-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycerol phenylbutyrate [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0611168242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycerol phenylbutyrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08909 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Glycerol phenylbutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40210005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glycerol Phenylbutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCEROL PHENYLBUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZH6F1VCV7B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Purification of Glycerol Phenylbutyrate

For Researchers, Scientists, and Drug Development Professionals

Glycerol (B35011) phenylbutyrate (GPB), a triglyceride analog of 4-phenylbutyric acid (PBA), is a critical therapeutic agent for the management of urea (B33335) cycle disorders (UCDs). Its mechanism of action relies on the in vivo enzymatic hydrolysis to release PBA, which subsequently sequesters waste nitrogen as phenylacetylglutamine, facilitating its renal excretion.[1][2] The synthesis and purification of this complex molecule are of paramount importance to ensure the quality, safety, and efficacy of the final drug product. This technical guide provides an in-depth overview of the core methodologies for the synthesis and purification of glycerol phenylbutyrate, complete with experimental protocols, quantitative data, and process visualizations.

Synthesis of this compound: Key Methodologies

The synthesis of this compound primarily involves the esterification of glycerol with three molecules of 4-phenylbutyric acid or its activated derivatives. Several approaches have been developed, each with distinct advantages and disadvantages concerning yield, purity, and scalability.

Acyl Chloride Route with Thionyl Chloride

A traditional and widely cited method for synthesizing this compound involves the activation of 4-phenylbutyric acid to its acyl chloride derivative using thionyl chloride, followed by esterification with glycerol.[3][4][5] This method is effective but raises environmental and safety concerns due to the use of hazardous reagents like thionyl chloride and chlorinated solvents.[3][4]

Experimental Protocol:

Step 1: Preparation of 4-Phenylbutyryl Chloride

-

Dissolve 4-phenylbutyric acid in a suitable chlorinated hydrocarbon solvent, such as dichloromethane.[4] The typical solvent volume is 1.2 to 2 times the weight of the 4-phenylbutyric acid.[6]

-

Add a catalytic amount of dimethylformamide (DMF).[4]

-

Slowly add thionyl chloride (1.1 to 1.5 molar equivalent of 4-phenylbutyric acid) to the solution while maintaining the temperature.[4][6]

-

Stir the reaction mixture until the conversion to 4-phenylbutyryl chloride is complete, which can be monitored by techniques like HPLC.[4]

Step 2: Esterification with Glycerol

-

In a separate reaction vessel, dissolve glycerol and an organic base (e.g., 1-methylimidazole, pyridine) in a chlorinated hydrocarbon solvent.[4][6] The quantity of the organic base is typically 4 to 5 molar equivalents of glycerol.[6]

-

Cool the glycerol solution to a temperature range of -10 °C to 20 °C, preferably -5 °C to 5 °C.[4][6]

-

Slowly add the previously prepared 4-phenylbutyryl chloride solution (3 to 4 molar equivalents of glycerol) to the glycerol solution while maintaining the temperature.[4][6]

-

Stir the reaction mixture for a sufficient duration to ensure complete esterification.[4]

-

Upon completion, quench the reaction by adding water.[4]

-

Separate the organic layer and wash it sequentially with an aqueous sodium bicarbonate solution and water to remove unreacted acids and other impurities.[4]

-

Concentrate the organic layer under reduced pressure to obtain crude this compound.[4]

Quantitative Data Summary: Acyl Chloride Route

| Parameter | Value | Reference |

| Yield (this compound) | 75% | [4] |

| Purity (HPLC) | >99% | [4][6] |

Logical Relationship: Acyl Chloride Synthesis Workflow

Caption: Workflow for the synthesis of this compound via the acyl chloride route.

Carbodiimide-Mediated Synthesis

An alternative, more environmentally friendly approach utilizes carbodiimides as coupling agents to facilitate the direct esterification of 4-phenylbutyric acid with glycerol.[3][7] This method avoids the use of thionyl chloride and chlorinated solvents, offering higher yields and purity without the need for column purification in some cases.[3][7]

Experimental Protocol:

-

Combine 4-phenylbutyric acid, glycerol, and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) in a suitable solvent like dichloromethane.[8]

-

Slowly add a solution of a carbodiimide, such as dicyclohexylcarbodiimide (B1669883) (DCC), N,N'-diisopropylcarbodiimide (DIC), or the water-soluble N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), to the reaction mixture at ambient temperature.[7][8]

-

Stir the reaction mixture for several hours at the same temperature.[8]

-

If using DCC, a precipitate of dicyclohexylurea (DCU) will form. Cool the reaction mixture to facilitate complete precipitation and then filter it off.[8]

-

The filtrate, containing the crude this compound, can then be subjected to a standard aqueous work-up and purification.

Quantitative Data Summary: Carbodiimide Route

| Parameter | Value | Reference |

| Yield | High | [3][7] |

| Purity | High | [3][7] |

Logical Relationship: Carbodiimide Synthesis Workflow

Caption: Workflow for the carbodiimide-mediated synthesis of this compound.

Lipase-Catalyzed Esterification

Enzymatic synthesis using lipases presents a green and highly selective alternative for producing this compound.[9] This method often proceeds under mild reaction conditions and can be performed in a solvent-free system, which is advantageous for industrial applications.[9]

Experimental Protocol:

-

Combine glycerol and 4-phenylbutyric acid (or a methyl/ethyl ester of 4-phenylbutyric acid for transesterification) in a reaction vessel.

-

Add an immobilized lipase (B570770), such as Candida antarctica lipase B (Novozym 435).[9]

-

Heat the reaction mixture (e.g., to 75 °C) under vacuum. The vacuum helps to remove the water or alcohol byproduct, driving the equilibrium towards product formation.[9]

-

Incorporate molecular sieves to further remove water and prevent hydrolysis side reactions.[9]

-

Monitor the reaction progress until a high conversion to triphenylbutyrin is achieved.[9]

-

The immobilized enzyme can be recovered by filtration for potential reuse.

Quantitative Data Summary: Lipase-Catalyzed Route

| Parameter | Value | Reference |

| Yield (Triphenylbutyrin) | 97% | [9] |

Purification of this compound

The purification of crude this compound is a critical step to achieve the high purity required for a pharmaceutical active ingredient (>99%).[4][6] Due to the oily nature of the product, column chromatography is the most frequently employed technique.[8]

Chromatographic Purification

Experimental Protocol (Gravity Column Chromatography):

-

Prepare a chromatography column with silica (B1680970) gel (e.g., 100-200 mesh) as the stationary phase.[4][6]

-

Dissolve the crude this compound in a minimal amount of a suitable solvent.

-

Load the dissolved crude product onto the top of the silica gel column.

-

Elute the column with a non-polar mobile phase, gradually increasing the polarity. A common solvent system is a gradient of ethyl acetate (B1210297) in cyclohexane (B81311) (e.g., starting from 0.5% and increasing to 3% ethyl acetate).[4][6]

-

Collect fractions and analyze them for the presence of pure this compound using a suitable analytical method like HPLC.[4]

-

Combine the fractions containing the pure product (typically with individual impurities less than 0.05%).[4][6]

-

Remove the solvent from the pooled fractions under reduced pressure to yield the purified this compound.[4][6]

Quantitative Data Summary: Purification

| Parameter | Value | Reference |

| Final Purity (HPLC) | 99.81% | [4][6] |

| Yield (from crude) | 54.8% (for a 10g crude sample) | [4][6] |

Logical Relationship: Purification Workflow

Caption: General workflow for the chromatographic purification of this compound.

In Vivo Activation of this compound

The therapeutic efficacy of this compound is dependent on its hydrolysis in the small intestine by pancreatic enzymes to release the active moiety, phenylbutyrate.[2][10]

Signaling Pathway: In Vivo Hydrolysis

Caption: In vivo hydrolysis of this compound in the small intestine.

This guide provides a comprehensive overview of the primary synthesis and purification methods for this compound. The choice of a specific method will depend on various factors, including the desired scale of production, available resources, and environmental and safety considerations. For drug development professionals, a thorough understanding of these processes is essential for ensuring the consistent production of high-quality this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. INTRODUCTION - this compound (Ravicti) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. citedrive.com [citedrive.com]

- 4. Process For The Preparation Of this compound [quickcompany.in]

- 5. pubs.acs.org [pubs.acs.org]

- 6. WO2015063659A1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. WO2020070760A1 - An improved process for the preparation of 1,2,3-propanetriyl tris(4-phenylbutanoate) - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. accessdata.fda.gov [accessdata.fda.gov]

An In-depth Technical Guide on the Nitrogen Scavenging Mechanism of Glycerol Phenylbutyrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the underlying mechanism of glycerol (B35011) phenylbutyrate (GPB) in nitrogen scavenging. It is intended for researchers, scientists, and professionals in drug development who are interested in the biochemical and clinical aspects of this therapeutic agent. The guide details the metabolic pathway of GPB, presents quantitative data on its efficacy, outlines relevant experimental protocols, and visualizes key processes through signaling pathways and experimental workflows.

Introduction to Urea (B33335) Cycle Disorders and Nitrogen Scavenging

Urea cycle disorders (UCDs) are a group of rare genetic metabolic diseases caused by deficiencies in the enzymes or transporters necessary for the conversion of ammonia (B1221849) to urea.[1][2][3] This leads to the accumulation of toxic levels of ammonia in the blood and brain, a condition known as hyperammonemia, which can cause severe neurological damage and can be life-threatening.[2][4][5] The primary goal of managing UCDs is to reduce the levels of waste nitrogen in the body.[5] This is achieved through dietary protein restriction and the use of nitrogen-scavenging drugs that provide an alternative pathway for the excretion of excess nitrogen.[1][5]

Glycerol phenylbutyrate (marketed as Ravicti®) is a nitrogen-binding agent approved for the management of UCDs.[4][5][6] It serves as a prodrug that facilitates the removal of excess nitrogen, thereby helping to maintain safe ammonia levels in the bloodstream.[4][6]

The Metabolic Pathway and Mechanism of Action of this compound

This compound is a triglyceride composed of three molecules of phenylbutyrate linked to a glycerol backbone.[4][7] Its mechanism of action involves a multi-step metabolic process that ultimately leads to the excretion of nitrogen in the urine.[4][8]

-

Hydrolysis: Upon oral administration, GPB is hydrolyzed in the small intestine by pancreatic lipases. This process releases phenylbutyrate (PBA) and glycerol.[4][5][7][8] The glycerol backbone contributes to a slower, more controlled release of PBA compared to other formulations like sodium phenylbutyrate (NaPBA).[4][7]

-

Beta-Oxidation: Phenylbutyrate is then absorbed and undergoes beta-oxidation, primarily in the liver, to form phenylacetate (B1230308) (PAA). PAA is the active moiety responsible for the therapeutic effect of GPB.[4][8]

-

Conjugation with Glutamine: In the liver and kidneys, phenylacetate conjugates with glutamine, an amino acid that carries two nitrogen molecules, to form phenylacetylglutamine (B1677654) (PAGN).[2][4][7][8][9]

-

Renal Excretion: Phenylacetylglutamine is a water-soluble compound that is readily excreted in the urine.[4][6] This process provides an alternative pathway to the urea cycle for the removal of waste nitrogen from the body.[4][5][6][9] Each mole of phenylacetate administered results in the excretion of two moles of nitrogen.[1]

The following diagram illustrates the metabolic pathway of this compound:

Caption: Metabolic pathway of this compound from oral administration to urinary excretion.

The overall nitrogen scavenging process is depicted in the following diagram, which contrasts the alternative pathway provided by GPB with the deficient urea cycle in UCD patients.

Caption: Comparison of the urea cycle and the alternative nitrogen excretion pathway facilitated by this compound.

Quantitative Data on the Efficacy of this compound

Clinical studies have demonstrated the efficacy of this compound in controlling ammonia levels in patients with UCDs. The following tables summarize key quantitative data from comparative studies.

Table 1: Pharmacokinetic Parameters of this compound Metabolites

| Metabolite | Peak Plasma Time (Tmax) | Protein Binding |

| Phenylbutyrate (PBA) | 2 hours | 80.6 - 98% |

| Phenylacetate (PAA) | 4 hours | 37.1 - 65.6% |

| Phenylacetylglutamine (PAGN) | 4 hours | 7 - 12% |

| Data sourced from Medscape[10] |

Table 2: Comparison of Ammonia and Glutamine Levels in Pediatric UCD Patients Treated with GPB vs. NaPBA

| Parameter | GPB | NaPBA | p-value |

| Mean 24-hour Ammonia AUC (µmol/L) | 627 (SD 302) | 872 (SD 516) | 0.008 |

| Abnormal Ammonia Levels | 15% | 35% | 0.02 |

| Data from a pooled analysis of short-term crossover studies in pediatric patients.[5] |

Table 3: Ammonia and Glutamine Levels in UCD Patients After Switching to GPB

| Parameter | Before GPB (on other scavengers) | After Switching to GPB (First Follow-up) | p-value |

| Mean Ammonia (µmol/L) | 40.2 (SD 17.3) | 32.6 (SD 13.9) | < 0.001 |

| Mean Glutamine (µmol/L) | 791.4 (SD 289.8) | 648.6 (SD 247.4) | < 0.001 |

| Data from a retrospective multicenter study in 48 UCD patients.[11] |

Table 4: Clinical Outcomes in a Sub-group of UCD Patients Before and After GPB Treatment (≥12 months)

| Outcome | Before GPB | After GPB | p-value |

| Plasma Ammonia (µmol/L) | 41 | 31 | 0.037 |

| Plasma Glutamine (µmol/L) | 838 | 670 | 0.002 |

| Annualized Hyperammonemic Episodes | 1.9 | 0.2 | 0.020 |

| Data from a retrospective study at a UK pediatric center.[12] |

Experimental Protocols for Monitoring this compound Therapy

Effective management of UCDs with this compound requires regular monitoring of ammonia levels and drug metabolite concentrations. Urinary excretion of PAGN has been suggested as a reliable biomarker for dosing.[13]

A. Measurement of Plasma Ammonia

-

Principle: Enzymatic determination of ammonia concentration.

-

Sample: Venous or arterial blood collected in a pre-chilled tube containing EDTA or heparin. The sample must be placed on ice immediately and centrifuged in a refrigerated centrifuge within 15-20 minutes of collection to separate the plasma.

-

Method: The plasma is analyzed using an automated clinical chemistry analyzer. The assay is typically based on the glutamate (B1630785) dehydrogenase method, where the decrease in absorbance due to the oxidation of NADH is proportional to the ammonia concentration.

-

Note: Strict adherence to the sample collection and handling protocol is crucial to avoid falsely elevated ammonia levels.

B. Quantification of Phenylbutyrate Metabolites in Plasma and Urine

-

Principle: Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive and specific method for the simultaneous quantification of PBA, PAA, and PAGN.[3]

-

Sample Preparation (Plasma):

-

Sample Preparation (Urine):

-

Collect a 24-hour urine sample.

-

Dilute the urine sample with an appropriate buffer.

-

The diluted sample can be directly injected into the UPLC-MS/MS system.

-

-

UPLC-MS/MS Analysis:

-

Chromatographic Separation: A C18 reverse-phase column is typically used to separate the analytes. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., methanol) is employed.[15]

-

Mass Spectrometry Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions are monitored for each analyte and its stable isotope-labeled internal standard. For example, for PAGN, the transition m/z 263.2 -> 145.2 has been reported.[14]

-

Quantification: The concentration of each analyte is determined by comparing the peak area ratio of the analyte to its internal standard against a calibration curve.

-

The following diagram outlines a typical experimental workflow for monitoring patients treated with this compound.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Phenylbutyrate, Sodium Benzoate - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. This compound Treatment in Children with Urea Cycle Disorders: Pooled Analysis of Short and Long-term Ammonia Control and Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is this compound used for? [synapse.patsnap.com]

- 7. INTRODUCTION - this compound (Ravicti) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. Phenylbutyrate exerts adverse effects on liver regeneration and amino acid concentrations in partially hepatectomized rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. reference.medscape.com [reference.medscape.com]

- 11. mdpi.com [mdpi.com]

- 12. Clinical experience with this compound in 20 patients with urea cycle disorders at a UK paediatric centre - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Test Catalog - Baylor Genetics [catalog.baylorgenetics.com]

- 14. Frontiers | Alteration of the gut microbiota and metabolite phenylacetylglutamine in patients with severe chronic heart failure [frontiersin.org]

- 15. Alteration of the gut microbiota and metabolite phenylacetylglutamine in patients with severe chronic heart failure - PMC [pmc.ncbi.nlm.nih.gov]

The Biochemical Impact of Glycerol Phenylbutyrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycerol (B35011) phenylbutyrate (GPB) is a nitrogen-scavenging agent primarily utilized in the management of urea (B33335) cycle disorders (UCDs). This technical guide provides an in-depth overview of the biochemical pathways influenced by GPB, with a focus on its mechanism of action in nitrogen metabolism. Additionally, it explores the compound's effects on histone deacetylase activity and endoplasmic reticulum stress. This document synthesizes quantitative data from clinical studies, details relevant experimental methodologies, and provides visual representations of the key biochemical and experimental workflows to support further research and drug development efforts.

Introduction

Urea cycle disorders are a group of inherited metabolic diseases characterized by defects in the enzymes or transporters responsible for converting ammonia (B1221849) to urea, leading to hyperammonemia.[1][2] Elevated ammonia levels are neurotoxic and can result in severe neurological damage, coma, and death if not managed effectively.[3][4] Glycerol phenylbutyrate (brand name Ravicti®) is a liquid triglyceride formulation approved for the chronic management of UCDs in both adult and pediatric patients.[5][6] It was developed to offer a more tolerable and potentially more effective alternative to sodium phenylbutyrate (NaPBA) by providing a slow-release mechanism for its active metabolite.[1][7] This guide delves into the core biochemical pathways modulated by GPB, offering a technical resource for the scientific community.

Primary Biochemical Pathway: Nitrogen Scavenging

The principal therapeutic effect of this compound is its ability to provide an alternative pathway for the excretion of waste nitrogen, thereby reducing the burden on the compromised urea cycle.[8][9] GPB is a prodrug that undergoes a multi-step metabolic conversion to its active form.[8][10]

Mechanism of Action

-

Hydrolysis: Upon oral administration, GPB is hydrolyzed in the small intestine by pancreatic lipases, releasing three molecules of phenylbutyric acid (PBA) and a glycerol backbone.[7][9]

-

Beta-Oxidation: PBA is then absorbed and undergoes β-oxidation, primarily in the liver, to form phenylacetic acid (PAA).[9][11]

-

Conjugation: PAA conjugates with the amino acid glutamine, which contains two nitrogen atoms, to form phenylacetylglutamine (B1677654) (PAGN).[10][12]

-

Excretion: PAGN is a water-soluble compound that is efficiently excreted in the urine, effectively removing two moles of nitrogen for every mole of PAA.[12][13]

This alternative nitrogen disposal pathway bypasses the enzymatic defects in the urea cycle, leading to a reduction in plasma ammonia and glutamine levels.[3][14]

Quantitative Data from Clinical Studies

Clinical trials have provided valuable quantitative data on the efficacy and pharmacokinetics of this compound, often in comparison to sodium phenylbutyrate.

Ammonia and Glutamine Levels

The primary measure of GPB's efficacy is its ability to control ammonia and glutamine levels. Several studies have demonstrated that GPB is non-inferior to NaPBA in managing these biomarkers.[8][14]

| Study | Patient Population | Treatment Arm | Mean Ammonia (μmol/L) | Mean Glutamine (μmol/L) | Reference |

| HPN-100-006 (Adults) | UCD Adults | GPB | 34.7 (SD 25.1) | 757.7 (SD 237.44) | [14] |

| NaPBA | 38.4 (SD 31.7) | 808.9 (SD 251.48) | [14] | ||

| Spanish Multicenter Study | UCD Patients (n=48) | Baseline (NaPB) | 40.2 (SD 17.3) | 791.4 (SD 289.8) | [5] |

| GPB (79 days) | 32.6 (SD 13.9) | 648.6 (SD 247.4) | [5] | ||

| HPN-100-005 (Pediatric) | UCD Children | GPB | ~25% lower than NaPBA | Not Reported | [8] |

Pharmacokinetic Parameters

The pharmacokinetic profile of GPB is characterized by a slower release of PBA compared to NaPBA, which contributes to more stable plasma concentrations of the active metabolite, PAA.[1]

| Parameter | GPB | NaPBA | Reference |

| PBA | |||

| Tmax | 2 hours | Not explicitly stated in this format | [11] |

| Cmax | 37.0 µg/mL | Higher than GPB | [1][11] |

| PAA | |||

| Tmax | 4 hours | Not explicitly stated in this format | [11] |

| Cmax | 14.9 µg/mL | Higher than GPB | [1][11] |

| PAGN | |||

| Tmax | 4 hours | Not explicitly stated in this format | [11] |

| Cmax | 30.2 µg/mL | Higher than GPB | [1][11] |

Other Influenced Biochemical Pathways

Beyond its primary role in nitrogen scavenging, the active metabolite of GPB, phenylbutyrate, has been shown to influence other cellular processes.

Histone Deacetylase (HDAC) Inhibition

Phenylbutyrate is a known inhibitor of histone deacetylases (HDACs).[15] HDACs are enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, PBA can lead to hyperacetylation of histones, which is generally associated with a more open chromatin structure and increased gene expression. This mechanism has been explored for its therapeutic potential in various diseases, including cancer and cystic fibrosis.[15][16]

Endoplasmic Reticulum (ER) Stress Modulation

Phenylbutyrate has also been shown to act as a chemical chaperone that can alleviate endoplasmic reticulum (ER) stress.[10][17] ER stress occurs when unfolded or misfolded proteins accumulate in the ER lumen, triggering the unfolded protein response (UPR).[7][18] Chronic ER stress can lead to apoptosis. Phenylbutyrate can help to stabilize protein conformation and facilitate the proper folding and trafficking of proteins, thereby reducing the load of misfolded proteins in the ER and mitigating the downstream consequences of ER stress.[10][17]

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the biochemical effects of this compound.

Quantification of Phenylbutyrate and its Metabolites

Method: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[9][13]

Objective: To quantify the concentrations of PBA, PAA, and PAGN in plasma and urine.

Protocol Outline:

-

Sample Preparation: Plasma samples are typically subjected to protein precipitation, while urine samples are diluted.[12][13]

-

Chromatographic Separation: Analytes are separated on a reverse-phase UPLC column.[13]

-

Mass Spectrometric Detection: The separated compounds are detected and quantified using a tandem mass spectrometer operating in selected reaction monitoring (SRM) mode.[13] Deuterated internal standards are used for accurate quantification.[13]

Measurement of Ammonia and Glutamine

Method: Enzymatic UV method or specialized clinical chemistry analyzers.[19][20]

Objective: To determine the concentration of ammonia and glutamine in plasma.

Protocol Outline for Ammonia:

-

Sample Collection: A free-flowing venous or arterial blood sample is collected into a pre-chilled tube containing an anticoagulant (e.g., lithium heparin or EDTA).[21]

-

Sample Handling: The sample must be transported on ice and centrifuged within 15 minutes of collection to separate the plasma.[21] Analysis should be performed immediately.[21]

-

Analysis: Plasma ammonia is typically measured using an enzymatic assay where the conversion of NADPH to NADP+ is monitored spectrophotometrically at 340 nm.[19][20]

Protocol Outline for Glutamine:

-

Sample Collection and Handling: Similar to ammonia, but specific protocols may vary depending on the assay.

-

Analysis: Glutamine can be measured using an enzymatic assay, often coupled with the measurement of ammonia after the enzymatic conversion of glutamine to glutamate (B1630785) and ammonia.[19][20]

Assessment of Histone Deacetylase (HDAC) Activity

Method: In vitro HDAC activity assays.[16][22]

Objective: To determine the inhibitory effect of phenylbutyrate on HDAC activity.

Protocol Outline (using a luminescent assay):

-

Cell Culture: Cells are seeded in a 96-well plate.[16]

-

Treatment: Cells are incubated with varying concentrations of PBA.[16]

-

Lysis and Substrate Addition: A specialized reagent containing a luminogenic HDAC substrate is added to lyse the cells and initiate the enzymatic reaction.[16]

-

Signal Detection: The deacetylated substrate is further processed by a developer enzyme to generate a luminescent signal, which is measured using a luminometer.[16] The signal is inversely proportional to HDAC activity.

Evaluation of Endoplasmic Reticulum (ER) Stress

Method: Western blotting for ER stress markers.[7][18]

Objective: To assess the effect of phenylbutyrate on the expression of key proteins involved in the unfolded protein response (UPR).

Protocol Outline:

-

Cell Culture and Treatment: Cells are cultured and treated with an ER stress-inducing agent (e.g., tunicamycin) with or without co-treatment with phenylbutyrate.[10]

-

Protein Extraction: Cells are lysed, and total protein is extracted.

-

SDS-PAGE and Western Blotting: Proteins are separated by size using SDS-PAGE and transferred to a membrane.

-

Immunodetection: The membrane is incubated with primary antibodies against specific ER stress markers (e.g., GRP78/BiP, CHOP, phosphorylated PERK, and spliced XBP1) followed by a secondary antibody conjugated to a detection enzyme (e.g., HRP).[7][18]

-

Signal Visualization: The protein bands are visualized using a chemiluminescent substrate.

Conclusion

This compound primarily influences the biochemical pathway of nitrogen metabolism by providing an alternative route for nitrogen excretion, which is crucial for the management of urea cycle disorders. Quantitative clinical data robustly supports its efficacy in controlling plasma ammonia and glutamine levels. Furthermore, its metabolite, phenylbutyrate, exhibits pleiotropic effects, including the inhibition of histone deacetylases and the modulation of endoplasmic reticulum stress, which warrant further investigation for potential therapeutic applications in other diseases. The experimental protocols outlined in this guide provide a foundation for researchers to further explore the multifaceted biochemical impacts of this compound.

References

- 1. Pharmacology and Safety of this compound in Healthy Adults and Adults with Cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. e-imd.org [e-imd.org]

- 3. Switch from Sodium Phenylbutyrate to this compound Improved Metabolic Stability in an Adolescent with Ornithine Transcarbamylase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 4. seeucdifferently.com [seeucdifferently.com]

- 5. Switching to this compound in 48 Patients with Urea Cycle Disorders: Clinical Experience in Spain [mdpi.com]

- 6. ravictihcp.com [ravictihcp.com]

- 7. Methods for Studying ER Stress and UPR Markers in Human Cells | Springer Nature Experiments [experiments.springernature.com]

- 8. Ammonia control in children with urea cycle disorders (UCDs); phase 2 comparison of sodium phenylbutyrate and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantitation of phenylbutyrate metabolites by UPLC-MS/MS demonstrates inverse correlation of phenylacetate:phenylacetylglutamine ratio with plasma glutamine levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification and Characterization of Endoplasmic Reticulum Stress-Induced Apoptosis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. reference.medscape.com [reference.medscape.com]

- 12. researchgate.net [researchgate.net]

- 13. Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. DETAILED OUTCOME DATA - this compound (Ravicti) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. gsartor.org [gsartor.org]

- 16. Phenylbutyrate—a pan-HDAC inhibitor—suppresses proliferation of glioblastoma LN-229 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Unfolded Protein Response (UPR) and Endoplasmic Reticulum (ER) Stress FAQs [novusbio.com]

- 18. benchchem.com [benchchem.com]

- 19. interchim.fr [interchim.fr]

- 20. L-Glutamine/Ammonia, UV method [nzytech.com]

- 21. labmed.org.uk [labmed.org.uk]

- 22. Nonradioactive in vitro assays for histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]

The Journey of Glycerol Phenylbutyrate: From Concept to a Lifeline for Urea Cycle Disorder Patients

An In-depth Technical Guide on the Discovery and Development of a Novel Ammonia-Scavenging Agent

Urea (B33335) Cycle Disorders (UCDs) are a group of rare, life-threatening genetic diseases characterized by a deficiency in one of the enzymes or transporters required for the conversion of ammonia (B1221849) to urea.[1][2][3] This enzymatic blockade leads to the accumulation of toxic levels of ammonia in the blood and brain, a condition known as hyperammonemia, which can cause irreversible neurological damage, coma, and death.[4][5] For decades, the management of UCDs has relied on strict dietary protein restriction and nitrogen-scavenging drugs. The development of glycerol (B35011) phenylbutyrate (GPB), marketed as Ravicti®, represents a significant advancement in the therapeutic landscape for these patients, offering a more palatable and pharmacokinetically favorable option.[2][6]

The Dawn of an Alternative Pathway: Discovery and Rationale

The foundational concept behind nitrogen-scavenging drugs is to provide an alternative pathway for the excretion of waste nitrogen, bypassing the compromised urea cycle.[1][4][7] Early therapies, such as sodium phenylbutyrate (NaPBA), proved effective in lowering ammonia levels.[2] However, NaPBA is associated with a significant pill burden, unpleasant taste, and a high sodium load, often leading to poor long-term compliance, especially in pediatric patients.[3][8]

This therapeutic gap spurred the development of glycerol phenylbutyrate, a pre-prodrug designed to address the limitations of NaPBA.[1][7][8] GPB is a liquid triglyceride composed of three molecules of phenylbutyric acid (PBA) esterified to a glycerol backbone.[2][4][7] This formulation is virtually tasteless and odorless, sodium-free, and allows for a lower dosing volume, thereby improving patient adherence.[2][6][8]

Mechanism of Action: A Multi-Step Metabolic Activation

This compound's therapeutic effect is contingent on its metabolic conversion to the active ammonia-scavenging moiety, phenylacetic acid (PAA). This process involves a series of well-defined steps:

-

Hydrolysis: Upon oral administration, GPB is hydrolyzed in the small intestine by pancreatic lipases, releasing phenylbutyric acid (PBA) and glycerol.[2][4][7]

-

Beta-Oxidation: The absorbed PBA undergoes beta-oxidation in the liver and kidneys, converting it to PAA.[4][7][9]

-

Conjugation: PAA then conjugates with glutamine, an amino acid that carries two molecules of nitrogen, to form phenylacetylglutamine (B1677654) (PAGN).[4][7][9]

-

Excretion: PAGN, a water-soluble compound, is efficiently excreted in the urine, effectively removing two moles of nitrogen for every mole of PAA administered.[2][4][9]

This alternative nitrogen disposal pathway effectively reduces the body's ammonia burden, mitigating the risk of hyperammonemic crises.[4][7]

References

- 1. This compound Treatment in Children with Urea Cycle Disorders: Pooled Analysis of Short and Long-term Ammonia Control and Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. This compound (Ravicti) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. Horizon Pharma plc Announces FDA Approval to Expand the Age [globenewswire.com]

- 6. mdpi.com [mdpi.com]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. This compound efficacy and safety from an open label study in pediatric patients under 2 months of age with urea cycle disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

Methodological & Application

Application Notes and Protocols for the Quantification of Glycerol Phenylbutyrate in Plasma

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glycerol (B35011) phenylbutyrate (GPB), marketed as Ravicti®, is a nitrogen-binding drug approved for the chronic management of urea (B33335) cycle disorders (UCDs) in adult and pediatric patients.[1][2][3][4][5][6] UCDs are a group of inherited metabolic disorders caused by a deficiency in one of the enzymes required to convert ammonia (B1221849) to urea, leading to the accumulation of toxic levels of ammonia in the blood.[7] GPB is a pro-drug that is hydrolyzed in the gastrointestinal tract to phenylbutyrate (PBA). PBA is then oxidized to phenylacetate (B1230308) (PAA), which conjugates with glutamine to form phenylacetylglutamine (B1677654) (PAGN). PAGN is subsequently excreted in the urine, providing an alternative pathway for waste nitrogen disposal.

Accurate and reliable quantification of GPB and its active metabolite, PBA, as well as the downstream metabolite PAA in plasma is crucial for therapeutic drug monitoring, pharmacokinetic studies, and ensuring patient safety and efficacy. This document provides detailed application notes and protocols for the quantification of glycerol phenylbutyrate and its metabolites in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

I. Analytical Methodologies

The most robust and widely used method for the quantification of GPB and its metabolites in plasma is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity, selectivity, and throughput, making it ideal for bioanalytical applications.

Principle of LC-MS/MS

LC-MS/MS combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of tandem mass spectrometry. The target analytes are first separated from other components in the plasma matrix on a chromatographic column. The separated analytes then enter the mass spectrometer, where they are ionized, fragmented, and detected based on their specific mass-to-charge ratios (m/z).

Experimental Protocols

Below are detailed protocols for the quantification of GPB and its metabolites in plasma based on published and validated methods.

This protocol is adapted from a validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the rapid and sensitive quantification of PBA, PAA, and PAGN in plasma.[3][7][8]

Materials and Reagents:

-

Phenylbutyrate (PBA) analytical standard

-

Phenylacetate (PAA) analytical standard

-

Phenylacetylglutamine (PAGN) analytical standard

-

Deuterated internal standards (e.g., d11-PBA, d7-PAA)

-

Acetonitrile (B52724) (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Formic acid, LC-MS grade

-

Ultrapure water

-

Human plasma (drug-free)

-

96-well protein precipitation plates (e.g., Ostro plate)[8]

Instrumentation:

-

UPLC system (e.g., Waters Acquity UPLC)

-

Tandem mass spectrometer (e.g., Waters Xevo TQ-S)

-

Chromatography column: Acquity UPLC CSH Fluoro Phenyl column[8]

Procedure:

-

Standard and Quality Control (QC) Sample Preparation:

-

Prepare stock solutions of PBA, PAA, and PAGN and their deuterated internal standards in methanol.

-

Prepare working standard solutions by serial dilution of the stock solutions with 50:50 methanol:water.

-

Spike drug-free human plasma with the working standard solutions to create calibration standards and QC samples at various concentrations.

-

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma sample (calibration standard, QC, or unknown), add 200 µL of internal standard solution (in acetonitrile).

-

Vortex mix for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 x g for 5 minutes.

-

Transfer the supernatant to a clean 96-well plate for analysis. A high-throughput approach can be achieved using Ostro plate technology for protein precipitation.[8]

-

-

UPLC-MS/MS Analysis:

-

Column: Acquity UPLC CSH Fluoro Phenyl column

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in methanol

-

Flow Rate: 0.5 mL/min

-

Injection Volume: 5 µL

-

Gradient: A suitable gradient to achieve separation of all analytes within a short run time (e.g., 2-8 minutes).[3][8]

-

Mass Spectrometer: Operate in negative ion mode using Selected Reaction Monitoring (SRM). Monitor specific precursor-to-product ion transitions for each analyte and internal standard.

-

Data Analysis:

-

Quantify the analytes by calculating the peak area ratio of the analyte to its corresponding internal standard.

-

Generate a calibration curve by plotting the peak area ratios of the calibration standards against their nominal concentrations.

-

Determine the concentrations of the unknown samples from the calibration curve using a weighted linear regression model.

This protocol is based on a validated LC-MS/MS method for the determination of GPB in biological fluids.[1][2][5][6]

Materials and Reagents:

-

This compound (GPB) analytical standard

-

Internal standard (e.g., a structural analog or stable isotope-labeled GPB)

-

Acetonitrile (ACN), LC-MS grade

-

Ultrapure water

-

Human plasma (drug-free)

Instrumentation:

Procedure:

-

Standard and QC Sample Preparation:

-

Prepare a stock solution of GPB in acetonitrile.

-

Prepare working standard solutions by serial dilution.

-

Spike drug-free human plasma with the working standard solutions to create calibration standards and QC samples.

-

-

Sample Preparation:

-

LC-MS/MS Analysis:

-

Column: Ascentis Express F5 column (100 x 4.6 mm, 2.7 µm)[1][2]

-

Mobile Phase: 1 mM ammonium acetate buffer:acetonitrile (25:75, v/v)[1][2][5][6]

-

Injection Volume: 1.0 µL[5]

-

Column Temperature: 40°C[5]

-

Mass Spectrometer: Operate in a suitable ionization mode (e.g., positive or negative electrospray ionization) and monitor specific SRM transitions for GPB and the internal standard.

-

Data Analysis:

-

Perform data analysis as described in Protocol 1.

II. Data Presentation

The quantitative performance of the described analytical methods is summarized in the tables below.

Table 1: Quantitative Parameters for the UPLC-MS/MS Method for PBA, PAA, and PAGN in Plasma

| Parameter | Phenylbutyrate (PBA) | Phenylacetate (PAA) | Phenylacetylglutamine (PAGN) | Reference |

| Linear Range | 0.05 - 50 µg/mL | 0.05 - 50 µg/mL | 0.05 - 50 µg/mL | [3][7] |

| Limit of Detection (LOD) | <0.04 µg/mL | <0.04 µg/mL | <0.04 µg/mL | [3][7][8] |

| Lower Limit of Quantification (LLOQ) | 100 ng/mL | 100 ng/mL | 100 ng/mL | [8][9] |

| Intra-day Precision (%RSD) | <8.5% | <8.5% | <8.5% | [3][7][8] |

| Inter-day Precision (%RSD) | <4% | <4% | <4% | [3][7][8] |

| Recovery | 100% - 106% | 100% - 106% | 100% - 106% | [3][7][8] |

Table 2: Quantitative Parameters for the LC-MS/MS Method for GPB in Plasma

| Parameter | This compound (GPB) | Reference |

| Linear Range | 2.79 - 111.68 µg/mL | [1][2][5][6] |

| Recovery in Plasma | >98.20% | [1][2][5][6] |

| Validation Guideline | ICH Q2(R1) | [1][2][6] |

III. Visualizations

Diagram 1: Metabolic Pathway of this compound

Caption: Metabolic pathway of this compound.

Diagram 2: Experimental Workflow for GPB Quantification in Plasma

Caption: General experimental workflow for plasma sample analysis.

Diagram 3: Logical Relationship of the Analytical Method Validation

Caption: Key parameters for analytical method validation.

References

- 1. LC-MS/MS and LC-PDA Methods for Robust Determination of this compound in Biological Fluids and High-Resolution Mass Spectrometric Identification of Forced Degradation Product and Its Whiteness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. LC-MS/MS and LC-PDA Methods for Robust Determination of this compound in Biological Fluids and High-Resolution Mass Spectrometric Identification of Forced Degradation Product and Its Whiteness - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Quantitation of phenylbutyrate metabolites by UPLC-MS/MS demonstrates inverse correlation of phenylacetate:phenylacetylglutamine ratio with plasma glutamine levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Crafting a Stable Glycerol Phenylbutyrate Formulation for Laboratory Applications: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive application notes and protocols for the development of a stable laboratory-use formulation of glycerol (B35011) phenylbutyrate. This guide includes detailed information on the chemical and physical properties of the compound, protocols for stability testing, and recommendations for preparing a stable solution for experimental use.

Introduction to Glycerol Phenylbutyrate

This compound is a triglyceride and a nitrogen-binding prodrug.[1][2] Chemically, it consists of three molecules of phenylbutyrate attached to a glycerol backbone.[1][2] It is a clear, colorless to pale yellow liquid that is insoluble in water but soluble in dimethylsulfoxide (DMSO) and ethanol (B145695).[3][4] The primary therapeutic action of this compound lies in its metabolic conversion to phenylbutyrate (PBA) and subsequently to phenylacetic acid (PAA), which is the active moiety responsible for scavenging excess nitrogen.[1][2][5]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to developing a stable formulation.

| Property | Value | Reference(s) |

| Molecular Formula | C₃₃H₃₈O₆ | [6] |

| Molecular Weight | 530.67 g/mol | [4] |

| Appearance | Clear, colorless to pale yellow liquid | [3][4] |

| Solubility | Insoluble in water; Soluble in DMSO and >65% acetonitrile (B52724) | [3][4] |

| Storage | Store at 20°–25°C (68°–77°F); excursions permitted to 15°–30°C (59°–86°F) | [3][4] |

Signaling Pathway: Mechanism of Action

This compound serves as a prodrug to facilitate the removal of excess ammonia (B1221849) from the bloodstream. Upon oral administration, it is hydrolyzed by pancreatic lipases in the small intestine to yield glycerol and phenylbutyrate (PBA).[1][2] PBA undergoes β-oxidation, primarily in the liver and kidneys, to form phenylacetate (B1230308) (PAA).[1][5] PAA then conjugates with glutamine to form phenylacetylglutamine (B1677654) (PAGN), which is subsequently excreted in the urine.[1][5] This pathway provides an alternative to the urea (B33335) cycle for the excretion of waste nitrogen.[2]

Metabolic conversion of this compound to its active and excretable forms.

Stability Profile of this compound

Forced degradation studies have shown that this compound is susceptible to degradation under certain conditions.

Summary of Forced Degradation Studies

| Condition | Observation | Reference(s) |

| Acidic (0.5 N HCl) | Unstable | [6] |

| Alkaline (0.5 N NaOH) | Unstable | [6] |

| Oxidative (3% H₂O₂) | Unstable | [6] |

Given its triglyceride structure, this compound is prone to hydrolysis of its ester bonds, particularly in acidic or alkaline environments. Oxidation of the lipid components can also occur.

Protocols for Developing a Stable Laboratory Formulation

Recommended Excipients for a Stable Liquid Formulation

To prepare a stable formulation of this compound for in vitro and other laboratory uses, the following excipients are recommended:

| Excipient | Function | Recommended Concentration | Notes |

| Vehicle | Solvent | - | Due to its lipophilic nature, a non-aqueous vehicle is preferred. Anhydrous ethanol or propylene (B89431) glycol are suitable options. |

| Antioxidant | Prevents oxidative degradation | 0.01% - 0.1% (w/v) | Alpha-tocopherol (B171835) (Vitamin E) is a suitable lipid-soluble antioxidant.[7][8] |

| Inert Gas | Prevents oxidation | As needed | Purging the solution and the headspace of the storage container with an inert gas like nitrogen or argon can significantly improve stability. |

Protocol for Preparation of a Stable this compound Stock Solution (100 mg/mL)

This protocol details the preparation of a 100 mg/mL stock solution in anhydrous ethanol, suitable for further dilution in cell culture media or other aqueous buffers for experimental use.

Materials:

-

This compound (neat oil)

-

Anhydrous Ethanol (200 proof)

-

Alpha-tocopherol (Vitamin E)

-

Sterile, amber glass vial with a PTFE-lined screw cap

-

Calibrated pipettes

-

Analytical balance

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Prepare the Antioxidant Solution:

-

Accurately weigh 10 mg of alpha-tocopherol.

-

Dissolve the alpha-tocopherol in 10 mL of anhydrous ethanol to create a 1 mg/mL (0.1% w/v) solution.

-

-

Prepare the this compound Solution:

-

In a sterile, amber glass vial, accurately weigh 1 g of this compound.

-

Add 9 mL of the alpha-tocopherol/ethanol solution to the vial.

-

Vortex the mixture until the this compound is completely dissolved.

-

-

Inert Gas Purging:

-

Gently bubble nitrogen or argon gas through the solution for 1-2 minutes to displace any dissolved oxygen.

-

Purge the headspace of the vial with the inert gas before tightly sealing the cap.

-

-

Storage:

-

Store the stock solution at 2-8°C, protected from light.

-

For long-term storage, aliquoting into smaller, single-use vials is recommended to minimize repeated warming and exposure to air.

-

A streamlined workflow for preparing a stable lab-use formulation of this compound.

Experimental Protocol: Stability-Indicating HPLC Method

To assess the stability of the prepared this compound formulation, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential. The following protocol is adapted from a validated method.[6][9]

6.1. Chromatographic Conditions

| Parameter | Condition | Reference(s) |

| Column | C18 analytical column | [9] |

| Mobile Phase | Acetonitrile:Water (90:10, v/v) | [9] |

| Flow Rate | 1.0 mL/min | [9] |

| Detection | UV at 210 nm | [9] |

| Column Temperature | Room Temperature | [9] |

6.2. Preparation of Standard and Sample Solutions

-

Standard Stock Solution (1 mg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of acetonitrile.

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution in acetonitrile to create a calibration curve (e.g., 10, 25, 50, 100, 200 µg/mL).

-

Sample Preparation: Dilute the prepared this compound formulation with acetonitrile to a final concentration within the calibration range.

6.3. Stability Study Protocol

-

Prepare the this compound formulation as described in section 5.2.

-

Aliquot the formulation into several amber glass vials.

-

Store the vials under different conditions:

-

Accelerated Stability: 40°C ± 2°C / 75% RH ± 5% RH

-

Long-Term Stability: 25°C ± 2°C / 60% RH ± 5% RH

-

Refrigerated: 5°C ± 3°C

-

-

At specified time points (e.g., 0, 1, 2, 4 weeks for accelerated; 0, 1, 3, 6 months for long-term), withdraw an aliquot from each storage condition.

-

Prepare the samples for HPLC analysis as described in section 6.2.

-

Analyze the samples by HPLC and quantify the amount of this compound remaining. The appearance of new peaks should be noted as potential degradation products.

-

Calculate the percentage of this compound remaining at each time point relative to the initial concentration. A common threshold for stability is the retention of at least 90% of the initial concentration.

A systematic approach to evaluating the stability of the this compound formulation.

Conclusion

The development of a stable laboratory formulation of this compound is critical for obtaining reliable and reproducible experimental results. By understanding its chemical properties and degradation pathways, and by employing appropriate formulation strategies, including the use of a non-aqueous vehicle and an antioxidant, researchers can prepare a stable solution for their studies. The provided protocols for formulation preparation and stability testing offer a comprehensive guide for scientists and drug development professionals.

References

- 1. Urinary Phenylacetylglutamine as Dosing Biomarker for Patients with Urea Cycle Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacology and Safety of this compound in Healthy Adults and Adults with Cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. LC-MS/MS and LC-PDA Methods for Robust Determination of this compound in Biological Fluids and High-Resolution Mass Spectrometric Identification of Forced Degradation Product and Its Whiteness - PMC [pmc.ncbi.nlm.nih.gov]

- 7. hsfbiotech.com [hsfbiotech.com]

- 8. Vitamin E | C29H50O2 | CID 14985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. THE FIRST REVERSE PHASE HPLC METHOD VALIDATION FOR ANALYSIS OF this compound IN PHARMACEUTICAL FORMULATION - CONICET [bicyt.conicet.gov.ar]

Application Notes and Protocols for Oral Administration of Glycerol Phenylbutyrate in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the oral administration of glycerol (B35011) phenylbutyrate (GPB) to mouse models, relevant for preclinical studies investigating urea (B33335) cycle disorders (UCDs) and other conditions characterized by hyperammonemia. The information compiled is based on nonclinical toxicology studies and established laboratory procedures.

Mechanism of Action

Glycerol phenylbutyrate is a nitrogen-binding agent. It is a pro-drug that is hydrolyzed in the gastrointestinal tract to phenylbutyrate (PBA). PBA is then absorbed and metabolized to its active moiety, phenylacetic acid (PAA). PAA conjugates with glutamine to form phenylacetylglutamine (B1677654) (PAGN), which is then excreted in the urine. This process provides an alternative pathway for the excretion of waste nitrogen, thereby reducing plasma ammonia (B1221849) levels.[1][2][3][4][5]

Experimental Protocols

Materials and Equipment

-

Test Article: this compound (GPB) oral liquid (e.g., RAVICTI®, 1.1 g/mL)

-

Animals: Mouse models of hyperammonemia (e.g., spf/ash mice, a model for ornithine transcarbamylase deficiency)

-

Oral Gavage Needles: 20-22 gauge, 1.5-inch, ball-tipped, straight or curved

-

Syringes: 1 mL syringes

-

Animal Scale: To determine the accurate weight of each mouse for dose calculation.

-

Standard Laboratory Personal Protective Equipment (PPE): Lab coat, gloves, and safety glasses.

Dosing Solution Preparation

In nonclinical toxicology studies, this compound has been administered as a "neat liquid" without a vehicle.[1] Therefore, no dilution is necessary.

Animal Handling and Restraint

Proper handling and restraint are crucial for accurate and safe oral gavage.

-

Acclimatize the mice to the experimental environment for at least one week before the start of the study.

-

Handle the mice gently to minimize stress.

-

For oral gavage, restrain the mouse by gently scruffing the loose skin over the neck and shoulders to immobilize the head. The body of the mouse should be supported.

Oral Gavage Administration Protocol

-

Dose Calculation:

-

Weigh each mouse accurately before dosing.

-

Calculate the required volume of GPB based on the desired dose and the concentration of the liquid (1.1 g/mL). Doses used in nonclinical studies in mice have ranged from 0.65 g/kg/day to 1.2 g/kg/day.[1]

-

For a 1 g/kg dose in a 25 g mouse:

-

Dose (g) = 1 g/kg * 0.025 kg = 0.025 g

-

Volume (mL) = 0.025 g / 1.1 g/mL ≈ 0.023 mL or 23 µL

-

-

-

Gavage Procedure:

-

Draw the calculated volume of neat GPB into a 1 mL syringe fitted with an appropriate gauge oral gavage needle.

-

Ensure the mouse is properly restrained with its head and body in a vertical line.

-

Gently insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. The needle should advance without resistance. If resistance is met, withdraw and reposition.

-

Slowly dispense the liquid from the syringe.

-

Gently withdraw the gavage needle.

-

Return the mouse to its cage and monitor for any signs of distress, such as labored breathing or lethargy.

-

-

Frequency and Duration:

-

The total daily dose can be administered once a day or divided into multiple doses (e.g., two or three times daily) to mimic clinical usage.[3]

-

The duration of the study will depend on the specific experimental aims. Nonclinical studies have ranged from acute dosing to chronic administration for 13 weeks.[1]

-

Sample Collection and Analysis

-

Blood Collection: Blood samples can be collected at various time points post-administration to assess plasma ammonia and glutamine levels. Common collection sites in mice include the saphenous vein, facial vein, or terminal cardiac puncture.

-

Plasma Preparation: Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA). Centrifuge the blood to separate the plasma.

-

Biochemical Analysis: Analyze plasma samples for ammonia and glutamine concentrations using commercially available assay kits or standard biochemical analyzers.

Data Presentation

| Parameter | Baseline (Mean ± SD) | After GPB Treatment (Mean ± SD) | Percent Change |

| Plasma Ammonia (µmol/L) | 94.3 | 50.4 | -46.6% |

| Plasma Glutamine (µmol/L) | 808.9 ± 251.48 | 757.7 ± 237.44 | -6.3% |

Note: The plasma ammonia data is from a study in pediatric patients under 2 months of age.[5] The plasma glutamine data is from a post-hoc analysis of a clinical study in patients with UCDs.[6] These values should be considered indicative, and actual results in mouse models may vary.

Visualizations

This compound Mechanism of Action

Caption: Mechanism of action of this compound.

Experimental Workflow for GPB Administration in Mice

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. RESULTS - this compound (Ravicti) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. reference.medscape.com [reference.medscape.com]

- 4. Ammonia control and neurocognitive outcome among urea cycle disorder patients treated with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound efficacy and safety from an open label study in pediatric patients under 2 months of age with urea cycle disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DETAILED OUTCOME DATA - this compound (Ravicti) - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for Evaluating Glycerol Phenylbutyrate Efficacy in Cell Culture-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycerol (B35011) phenylbutyrate (GPB) is a nitrogen-scavenging drug used for the management of urea (B33335) cycle disorders (UCDs) and hepatic encephalopathy (HE).[1][2][3] It serves as a prodrug of phenylbutyric acid (PBA), which is further metabolized to phenylacetic acid (PAA). PAA conjugates with glutamine to form phenylacetylglutamine (B1677654) (PAGN), a waste product that is excreted in the urine.[2][4] This process provides an alternative pathway for the disposal of excess nitrogen, thereby reducing plasma ammonia (B1221849) and glutamine levels.[1][5]

These application notes provide detailed protocols for cell culture-based assays to evaluate the efficacy of glycerol phenylbutyrate. The primary focus is on utilizing liver cell models to assess the drug's ability to facilitate nitrogen removal in a controlled in vitro environment.

Key Concepts and Signaling Pathways

The therapeutic effect of this compound is primarily dependent on its metabolic conversion and subsequent conjugation with glutamine. This pathway can be effectively studied in vitro using appropriate cell models.

Metabolic Pathway of this compound

Caption: Metabolic pathway of this compound.

Experimental Protocols

Cell Line Selection and Culture

The choice of cell line is critical for accurately modeling the hepatic metabolism of this compound.

-

HepG2 Cells: A human hepatoma cell line that is widely used for in vitro toxicity and metabolism studies.[6][7][8] These cells are robust and easy to culture, making them suitable for initial screening assays.

-

Primary Human Hepatocytes: Considered the gold standard for in vitro liver studies as they most closely represent the physiology of the human liver.[4] However, they are more difficult to source and maintain.

-

iPSC-Derived Hepatocytes: Hepatocytes derived from induced pluripotent stem cells, particularly those from patients with UCDs, offer a genetically relevant model for studying disease-specific drug responses.[3]

Protocol 1.1: Culture of HepG2 Cells

-

Media Preparation: Prepare complete growth medium consisting of Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[7]

-

Cell Thawing: Thaw cryopreserved HepG2 cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed complete growth medium and centrifuge at 100 x g for 5 minutes.

-

Cell Seeding: Resuspend the cell pellet in complete growth medium and seed into T-75 flasks at a density of 2-5 x 10^6 cells per flask.

-

Incubation: Incubate the cells at 37°C in a humidified atmosphere of 5% CO2.[7]

-

Subculture: When cells reach 80-90% confluency, aspirate the medium, wash with phosphate-buffered saline (PBS), and detach the cells using a suitable dissociation reagent (e.g., TrypLE™ Express). Resuspend the cells in complete growth medium and re-seed into new flasks at a 1:3 to 1:6 split ratio.

In Vitro Hyperammonemia Model

To evaluate the nitrogen-scavenging properties of this compound, a hyperammonemic condition is induced in the cell culture.

Protocol 2.1: Induction of Hyperammonemia

-

Cell Plating: Seed HepG2 cells (or other suitable hepatocyte model) in 24-well or 96-well plates at a density of 5 x 10^4 cells/cm². Allow the cells to adhere and grow for 24-48 hours.

-

Ammonium (B1175870) Chloride Treatment: Prepare a stock solution of ammonium chloride (NH4Cl) in sterile water.

-

Induction: Aspirate the culture medium and replace it with fresh medium containing a final concentration of 5-10 mM NH4Cl to induce hyperammonemia.[9] Incubate for 24 hours.

This compound Efficacy Assay

This assay measures the dose-dependent effect of this compound on ammonia detoxification and PAGN production.

Protocol 3.1: Treatment and Endpoint Analysis

-

Drug Preparation: Prepare stock solutions of this compound in a suitable vehicle (e.g., DMSO or ethanol). Further dilute in culture medium to achieve the desired final concentrations.

-

Treatment: After inducing hyperammonemia for 24 hours, treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 µM). Include a vehicle-only control.

-

Incubation: Incubate the cells with the drug for 24-48 hours.

-

Sample Collection: At the end of the incubation period, collect the cell culture supernatant for ammonia and PAGN analysis. The cells can be harvested for viability assays.

-

Ammonia Measurement: Quantify the ammonia concentration in the supernatant using a commercially available ammonia assay kit (e.g., colorimetric or enzymatic).

-

PAGN Measurement: Analyze the concentration of PAGN in the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2]

-

Cell Viability Assay: Assess cell viability using a standard method such as the MTT or CellTiter-Glo® assay to ensure that the observed effects are not due to cytotoxicity.[9][10]

Experimental Workflow

Caption: Workflow for the this compound efficacy assay.

Data Presentation

The quantitative data from the efficacy assay should be summarized in a clear and structured format to facilitate comparison between different treatment groups.

Table 1: Representative Data from this compound Efficacy Assay in HepG2 Cells

| Treatment Group | Ammonia Concentration (µM) | PAGN Concentration (µM) | Cell Viability (%) |

| Untreated Control | 150 ± 15 | < 0.1 | 100 ± 5 |

| Vehicle Control (Hyperammonemia) | 850 ± 50 | < 0.1 | 98 ± 6 |

| GPB (10 µM) + Hyperammonemia | 720 ± 45 | 5 ± 1 | 97 ± 5 |

| GPB (50 µM) + Hyperammonemia | 550 ± 30 | 25 ± 4 | 95 ± 7 |

| GPB (100 µM) + Hyperammonemia | 380 ± 25 | 60 ± 8 | 94 ± 6 |

| GPB (500 µM) + Hyperammonemia | 210 ± 20 | 150 ± 12 | 92 ± 8 |

Data are presented as mean ± standard deviation from a representative experiment.

Logical Relationships and Considerations

The successful implementation of these assays relies on understanding the relationships between the different experimental components.

Logical Flow of Assay Development

Caption: Logical flow for developing the cell-based assay.

Key Considerations:

-

Vehicle Effects: Ensure that the vehicle used to dissolve this compound does not affect cell viability or the assay endpoints at the concentrations used.

-

Metabolic Capacity: Be aware that the metabolic capacity of cell lines like HepG2 may be lower than that of primary hepatocytes. This may influence the effective concentration range of the drug.[11]

-

Data Normalization: Normalize endpoint data to cell number or protein concentration to account for any variations in cell proliferation between wells.

-

Controls: Include appropriate positive and negative controls in every experiment to ensure the validity of the results. A known nitrogen-scavenging compound like sodium phenylbutyrate can be used as a positive control.

References

- 1. This compound efficacy and safety from an open label study in pediatric patients under 2 months of age with urea cycle disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Optimized LC-MS/MS methods for quantifying antibody–drug conjugate payloads in cell culture media containing phenol red - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. In vitro primary hepatocyte assay — MB Biosciences [mbbiosciences.com]

- 5. researchgate.net [researchgate.net]

- 6. Standard Protocols for Characterising Primary and In Vitro‐Generated Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [3D evaluation model for drug hepatotoxicity testing on HepG2 cells and its application in drug safety evaluation] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Clinical and Experimental Applications of Sodium Phenylbutyrate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. reframeDB [reframedb.org]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. redalyc.org [redalyc.org]

Application Notes and Protocols: Establishing a UCD Cell Line Model for Glycerol Phenylbutyrate Testing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urea (B33335) Cycle Disorders (UCDs) are a group of inherited metabolic diseases caused by deficiencies in the enzymes or transporters essential for the conversion of toxic ammonia (B1221849) into urea.[1][2][3] This enzymatic defect leads to the accumulation of ammonia in the blood and brain, a condition known as hyperammonemia, which can result in severe neurological damage, coma, and even death.[2][4] Current management strategies for UCDs aim to reduce nitrogen waste through protein-restricted diets and the use of ammonia-scavenging drugs.[1][5][6]

Glycerol (B35011) phenylbutyrate (GPB), marketed as Ravicti®, is a nitrogen-binding agent used for the chronic management of UCDs.[4][5][7] GPB is a prodrug that is metabolized into phenylacetic acid (PAA).[8] PAA provides an alternative pathway for nitrogen waste excretion by conjugating with glutamine to form phenylacetylglutamine (B1677654) (PAGN), which is then excreted in the urine.[7][8] This process effectively removes excess nitrogen, thereby reducing plasma ammonia and glutamine levels.[9]

To facilitate the research and development of novel therapies like GPB, robust in vitro models that accurately replicate the pathophysiology of UCDs are essential.[1][2] This document provides detailed protocols for establishing a UCD cell line model using CRISPR-Cas9 gene editing and for subsequently testing the efficacy of glycerol phenylbutyrate in this model system.

Part 1: Establishing the UCD Cell Line Model

The primary strategy for creating a UCD cell line model is to use CRISPR-Cas9 technology to introduce a knockout mutation in a gene encoding a key urea cycle enzyme (e.g., OTC, ASS1, ASL) in a human hepatocyte-derived cell line, such as HepG2 or Huh7. While these immortalized cell lines are commonly used, it is important to note they may have altered metabolic pathways compared to primary hepatocytes.[3] More advanced models can be developed using induced pluripotent stem cells (iPSCs).[1][2][3][10]

Caption: Workflow for generating a UCD knockout cell line using CRISPR-Cas9.

Protocol 1.1: Design and Construction of sgRNA Vector

-

sgRNA Design: Use a web-based tool (e.g., Benchling, CHOPCHOP) to design at least two single guide RNAs (sgRNAs) targeting an early-coding exon of the chosen UCD gene.[11] This maximizes the probability of generating a loss-of-function frameshift mutation.

-

Vector Selection: Utilize a vector that co-expresses Cas9 nuclease and the sgRNA, preferably with a fluorescent marker for selection (e.g., pSpCas9(BB)-2A-GFP, Addgene plasmid #48138).[12]

-

Oligo Synthesis: Synthesize complementary oligonucleotides for each sgRNA with appropriate overhangs for cloning into the selected vector.

-

Cloning: Anneal the oligos and ligate them into the BbsI-digested pSpCas9(BB)-2A-GFP vector.[12]

-

Transformation and Verification: Transform the ligation product into competent E. coli, select colonies, and verify the correct insertion of the sgRNA sequence via Sanger sequencing.

Protocol 1.2: Transfection of Hepatocyte Cell Line

-

Cell Culture: Culture human hepatocyte cells (e.g., HepG2) in appropriate media (e.g., Eagle's Minimum Essential Medium with 10% Fetal Bovine Serum) under standard conditions (37°C, 5% CO₂).[13][14][15]

-

Seeding: Seed 2.5 x 10⁵ cells per well in a 6-well plate 24 hours prior to transfection to achieve 70-80% confluency.

-

Transfection: Transfect the cells with the sequence-verified sgRNA-Cas9 plasmid using a suitable lipid-based transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's protocol.

Protocol 1.3: Single-Cell Cloning and Expansion

-